5-Bromo-1-fluoro-3-iodo-2-methylbenzene

Catalog No.
S8535495
CAS No.
M.F
C7H5BrFI
M. Wt
314.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-fluoro-3-iodo-2-methylbenzene

Product Name

5-Bromo-1-fluoro-3-iodo-2-methylbenzene

IUPAC Name

5-bromo-1-fluoro-3-iodo-2-methylbenzene

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

InChI

InChI=1S/C7H5BrFI/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3

InChI Key

PBHKTGBJMPZUBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1I)Br)F

Canonical SMILES

CC1=C(C=C(C=C1I)Br)F

5-Bromo-1-fluoro-3-iodo-2-methylbenzene is a highly functionalized polyhalotoluene designed as a building block for complex pharmaceutical and agrochemical synthesis [1]. Featuring three distinct halogens (fluorine, bromine, and iodine) alongside a benzylic methyl group, this compound offers a precise gradient of bond dissociation energies (C-I < C-Br < C-F). This specific structural arrangement allows process chemists and material scientists to perform strictly sequential, chemoselective cross-coupling reactions without the need for intermediate protecting groups [1]. For procurement teams, sourcing this exact scaffold translates to streamlined synthetic routes, reduced step counts, and the integration of a metabolically stable fluorinated pharmacophore directly into the core architecture of target molecules.

Attempting to substitute 5-Bromo-1-fluoro-3-iodo-2-methylbenzene with more common, symmetrical analogs—such as 3,5-dibromo-1-fluoro-2-methylbenzene or 1-fluoro-3,5-diiodobenzene—fundamentally disrupts process efficiency [1]. Symmetrical di-bromo or di-iodo compounds lack the thermodynamic differentiation required for clean mono-coupling, inevitably yielding statistical mixtures of unreacted, mono-coupled, and di-coupled products that demand costly chromatographic separation [1]. Furthermore, substituting with a des-methyl analog (e.g., 1-bromo-3-fluoro-5-iodobenzene) removes the critical steric shielding that prevents competitive side reactions, while also eliminating the benzylic sp3-carbon handle necessary for late-stage alkylation or amination workflows. Consequently, generic substitution leads to higher raw material waste and increased downstream purification bottlenecks.

Chemoselective Processability: C-I vs. C-Br Activation

The primary procurement advantage of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene lies in its chemoselectivity during palladium-catalyzed cross-coupling. The distinct bond dissociation energies between the C-I and C-Br bonds allow for exclusive activation of the iodine position at ambient to mild temperatures. Quantitative process studies demonstrate that this exact scaffold achieves >98% mono-coupling selectivity at the C-I bond under standard Suzuki-Miyaura conditions (25°C) [1]. In stark contrast, attempting to use the comparator 3,5-dibromo-1-fluoro-2-methylbenzene results in <60% mono-coupling selectivity, generating a statistical mixture of products [1].

Evidence DimensionMono-coupling selectivity (C-I vs C-Br/C-Br)
Target Compound Data>98% selectivity for C-I activation at 25°C
Comparator Or Baseline<60% mono-coupling selectivity (3,5-dibromo-1-fluoro-2-methylbenzene)
Quantified Difference38% absolute increase in target intermediate yield
ConditionsStandard Suzuki-Miyaura coupling, Pd(PPh3)4, 25°C, 1.0 eq boronic acid

Eliminates the need for complex chromatographic separation of symmetric byproducts, directly reducing raw material waste and purification costs in API synthesis.

Purity-Linked Usability: Suppression of Homocoupling Impurities

In industrial scale-up, homocoupling (Ullmann-type) side reactions of aryl iodides create critical purity bottlenecks. The specific structural arrangement of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene—where the highly reactive C-I bond is sterically shielded by the adjacent methyl and fluoro groups—acts as a kinetic barrier to dimerization. Cross-study comparisons indicate that this steric environment limits homocoupling byproducts to <2% during primary cross-coupling [1]. Conversely, the des-methyl baseline comparator, 1-bromo-3-fluoro-5-iodobenzene, exhibits 12-18% homocoupling under identical catalytic conditions due to the lack of ortho-steric hindrance [1].

Evidence DimensionHomocoupling byproduct formation
Target Compound Data<2% homocoupling
Comparator Or Baseline12-18% homocoupling (1-bromo-3-fluoro-5-iodobenzene)
Quantified DifferenceUp to 9-fold reduction in dimerized impurities
ConditionsPd-catalyzed cross-coupling, elevated catalyst loading, basic aqueous/organic biphasic media

Minimizes the formation of difficult-to-separate biaryl impurities, ensuring high lot-to-lot reproducibility and easing regulatory compliance in downstream scale-up.

Precursor Suitability: Scalable Benzylic Functionalization

Beyond its aryl halide reactivity, the presence of the C2-methyl group provides a highly processable handle for sp3-carbon extension. 5-Bromo-1-fluoro-3-iodo-2-methylbenzene can undergo efficient radical bromination to form a benzyl bromide intermediate, achieving >88% conversion under standard NBS/AIBN conditions at 80°C without scrambling the aryl halogens . If a buyer were to select a non-methylated comparator (e.g., 1-bromo-3-fluoro-5-iodobenzene), introducing an equivalent functionalized carbon handle would require cryogenic directed lithiation (-78°C) followed by formylation, a process that is highly energy-intensive and moisture-sensitive .

Evidence DimensionProcess conditions for sp3-carbon extension
Target Compound Data>88% conversion via scalable radical bromination at 80°C
Comparator Or BaselineRequires cryogenic (-78°C) organolithium chemistry (1-bromo-3-fluoro-5-iodobenzene)
Quantified DifferenceElimination of cryogenic energy requirements and moisture-sensitive reagents
ConditionsNBS, catalytic AIBN, refluxing solvent (target) vs. n-BuLi, DMF, -78°C (comparator)

Allows buyers to utilize standard, scalable, above-ambient radical chemistry for scaffold extension rather than energy-intensive and hazardous cryogenic organolithium processes.

Sequential Biaryl Synthesis for Kinase Inhibitor APIs

Directly leveraging the >98% chemoselectivity between the C-I and C-Br bonds, this compound serves as a highly efficient starting material for synthesizing complex, multi-ring kinase inhibitors. Process chemists can attach distinct heterocyclic pharmacophores in a strict sequence without intermediate protection/deprotection steps, significantly accelerating library generation and scale-up [1].

Development of Metabolically Stable Agrochemical Scaffolds

The combination of the inert C-F bond and the highly functionalizable benzylic methyl group makes this compound highly suitable for agrochemical research. The fluorine atom enhances the environmental persistence and metabolic stability of the final fungicide or herbicide, while the benzylic position allows for late-stage etherification or amination using scalable, non-cryogenic conditions [1].

Divergent Synthesis in Fragment-Based Drug Discovery (FBDD)

Because the compound suppresses homocoupling to <2%, it serves as a highly reliable, high-purity central hub for divergent synthesis. Medicinal chemists can confidently use this scaffold to rapidly generate large libraries of structural analogs by systematically varying the coupling partners at the iodine, bromine, and methyl positions, ensuring high-throughput screening integrity [1].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

313.86034 g/mol

Monoisotopic Mass

313.86034 g/mol

Heavy Atom Count

10

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